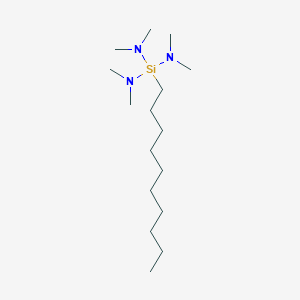

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine, also known as DMTS, is a silane compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the well-known silane coupling agent, trimethoxysilylpropylamine (TMSPA), and is characterized by the presence of a decyl group in its structure. DMTS has been shown to exhibit unique properties that make it a promising candidate for a wide range of applications, including as a surface modifier, a corrosion inhibitor, and as a reagent in organic synthesis.

Scientific Research Applications

Polysiloxane Structures and NMR Characterization

Polysiloxane-immobilized amine and diamine ligand systems, related to 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine, have been synthesized and characterized using solid-state nuclear magnetic resonance (NMR) spectroscopy. These structures are valuable for understanding the role of amine ligands in hydrogen bonding with surface silanols and have applications in characterizing polysiloxane materials treated with divalent metal ions (Yang et al., 1997).

Antimicrobial and Detoxification Applications

N-halamine precursors, including structures similar to 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine, have been developed for antimicrobial applications. These precursors have been bonded onto cotton fabrics, demonstrating effective biocidal activities against Staphylococcus aureus and Escherichia coli O157:H7, and can oxidize chemical mustards to less toxic derivatives (Ren et al., 2009).

Catalysis in Organic Synthesis

The compound has been utilized in the catalysis of hydrosilylation of alkynes with hydropolysilanes, indicating its potential role in organic synthesis processes. These reactions facilitate the formation of various products, demonstrating the compound's versatility in catalyzing chemical transformations (Kato et al., 2010).

Polymerization and Material Science

In material science, similar compounds have been used in atom transfer radical polymerization, suggesting their potential in creating controlled molecular weight polymers. Such applications are crucial in developing advanced materials with specific properties (Huang and Matyjaszewski, 2005).

Improved Antimicrobial Siloxanes

The compound has been studied for its role in improving antimicrobial siloxane materials. After treatment with chlorine solutions, these materials exhibit biocidal activities, highlighting the compound's effectiveness in enhancing antimicrobial properties (Liang et al., 2007).

Solvation and Aggregation Studies

Research on sodium hexamethyldisilazide, a compound related to 1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine, has contributed to understanding the solvation and aggregation behaviors in various solvents. Such studies are important for applications in organic chemistry and materials science (Woltornist and Collum, 2021).

properties

IUPAC Name |

N-[decyl-bis(dimethylamino)silyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H39N3Si/c1-8-9-10-11-12-13-14-15-16-20(17(2)3,18(4)5)19(6)7/h8-16H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCPFEWAXAOHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](N(C)C)(N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H39N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Decyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)

![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)

![4-Bromo-6-phenyldibenzo[b,d]furan](/img/structure/B6590277.png)